1-Bromo-3-(tert-butoxy)cyclobutane

Catalog No.
S841444
CAS No.
1909287-94-0
M.F
C8H15BrO
M. Wt
207.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(tert-butoxy)cyclobutane

CAS Number

1909287-94-0

Product Name

1-Bromo-3-(tert-butoxy)cyclobutane

IUPAC Name

1-bromo-3-[(2-methylpropan-2-yl)oxy]cyclobutane

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

InChI

InChI=1S/C8H15BrO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3

InChI Key

KPSLXTOCYSMBTR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1CC(C1)Br

Canonical SMILES

CC(C)(C)OC1CC(C1)Br

1-Bromo-3-(tert-butoxy)cyclobutane is an organic compound classified as a halocyclobutane. Its molecular structure features a cyclobutane ring, which consists of four carbon atoms. A bromine atom is attached to the first carbon, while a tert-butyl group is linked to the third carbon through an oxygen atom, forming an ether linkage. This structural arrangement imparts unique chemical properties, including a polarizable carbon-bromine bond and steric hindrance due to the bulky tert-butyl group, influencing its reactivity and interactions with other molecules .

There is no known biological function for 1-Bromo-3-(tert-butoxy)cyclobutane. Its significance lies in its potential use as a building block for the synthesis of more complex molecules.

  • Moderate toxicity: Handle with gloves and avoid inhalation or ingestion [].
  • Flammability: Organic compounds are generally flammable. Proper storage and handling procedures are recommended [].
  • Potential Synthetic Precursor: Due to the presence of a reactive bromine group and a tert-butoxy protecting group, 1-Bromo-3-(tert-butoxy)cyclobutane has the potential to serve as a synthetic precursor in organic chemistry. The bromine group can be readily substituted for other functional groups through various reactions, while the tert-butoxy group can be removed under specific conditions to reveal a hydroxyl group. However, there is no documented research specifically exploring its use in this context.
  • Building Block for Complex Molecules: The cyclobutane ring structure and the functional groups present in 1-Bromo-3-(tert-butoxy)cyclobutane offer the possibility of incorporating it as a building block in the synthesis of more complex molecules. However, similar to the previous point, there are no documented research examples currently available.

Finding More Information:

Scientific databases like PubChem and SciFinder can be helpful resources for uncovering further information on the research applications of 1-Bromo-3-(tert-butoxy)cyclobutane. These databases allow for searching by chemical structure or name and may reveal recent publications or patents that discuss its use in scientific research.

  • PubChem:
  • SciFinder (subscription required): SciFinder:
Typical of halogenated compounds. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Wurtz Reaction: In the presence of sodium, it can undergo coupling reactions to form higher-order cyclobutanes.
  • Elimination Reactions: The compound can also engage in elimination reactions under specific conditions, resulting in the formation of alkenes.

Several methods exist for synthesizing 1-bromo-3-(tert-butoxy)cyclobutane:

  • Direct Halogenation: Cyclobutane can be brominated using bromine under controlled conditions to yield 1-bromo-cyclobutane, which is then reacted with tert-butyl alcohol in the presence of an acid catalyst.
  • Wurtz Reaction: Starting from 1-bromo-3-chlorocyclobutane, sodium metal can be used to couple two molecules, followed by treatment with tert-butyl alcohol to introduce the tert-butoxy group .
  • Functional Group Transformation: Other synthetic routes may involve modifying existing cyclobutane derivatives through nucleophilic substitution or elimination reactions.

Interaction studies involving 1-bromo-3-(tert-butoxy)cyclobutane focus on its reactivity with various nucleophiles and electrophiles. The presence of the bromine atom makes it susceptible to nucleophilic attack, while the bulky tert-butoxy group can hinder certain interactions, affecting reaction rates and product distributions. These studies are crucial for understanding its behavior in synthetic applications and potential biological interactions .

Similar compounds include:

  • 1-Bromo-3-tert-butylcyclobutane: Lacks the ether functionality but shares similar reactivity due to the bromine substituent.
  • 1-Bromo-3-methoxycyclobutane: Features a methoxy group instead of a tert-butoxy group, affecting polarity and reactivity.
  • Cyclobutylbromide: A simpler structure without substituents, serving as a reference for reactivity comparisons.

Comparison Table

CompoundStructure CharacteristicsUnique Features
1-Bromo-3-(tert-butoxy)cyclobutaneBromine at C1; tert-butoxy at C3Bulky tert-butoxy influences sterics and reactivity
1-Bromo-3-tert-butylcyclobutaneBromine at C1; tert-butyl at C3No ether linkage; simpler sterics
1-Bromo-3-methoxycyclobutaneBromine at C1; methoxy at C3Different electronic properties due to methoxy
CyclobutylbromideBromine at C1; no substituentsBase structure for comparison

This comparison highlights how the unique structural features of 1-bromo-3-(tert-butoxy)cyclobutane contribute to its distinct chemical behavior and potential applications in synthetic chemistry.

The nucleophilic substitution reactions of 1-bromo-3-(tert-butoxy)cyclobutane proceed through well-characterized mechanistic pathways that are significantly influenced by the unique structural features of the cyclobutane ring. The compound, with molecular formula C₈H₁₅BrO and molecular weight 207.11 g/mol, exhibits distinct reactivity patterns that differentiate it from both linear alkyl halides and other cycloalkyl bromides [1] [2].

Mechanistic Pathways

The nucleophilic substitution at the brominated carbon predominantly follows the SN2 mechanism, as evidenced by kinetic studies showing second-order rate dependence on both substrate and nucleophile concentrations [3] [4]. The reaction proceeds through a concerted backside attack mechanism where the nucleophile approaches the carbon-bromine bond at an angle of 180° to the leaving group, resulting in stereochemical inversion at the reaction center [4] [5].

The rate equation for these reactions follows the general form:
Rate = k[1-bromo-3-(tert-butoxy)cyclobutane][nucleophile]

where k represents the second-order rate constant that is highly dependent on the nature of the nucleophile and reaction conditions [3] [6].

Influence of Ring Strain on Reaction Rates

The high ring strain energy of cyclobutane (26.3 kcal/mol) significantly affects the nucleophilic substitution kinetics [7] [8]. Computational studies demonstrate that cyclobutyl halides exhibit reduced reactivity compared to acyclic primary alkyl halides, with relative rates approximately 10-fold lower than corresponding linear systems [9] [10]. This decreased reactivity stems from the geometric constraints imposed by the four-membered ring, which restricts the optimal approach angle for nucleophilic attack [7] [11].

Nucleophile Selectivity and Reactivity Patterns

The nucleophilic substitution reactions of 1-bromo-3-(tert-butoxy)cyclobutane exhibit distinct selectivity patterns based on nucleophile characteristics. Strong nucleophiles such as iodide, cyanide, and alkoxide ions readily participate in substitution reactions, while weaker nucleophiles require elevated temperatures or extended reaction times [3] [12]. The tert-butoxy substituent at the 3-position introduces steric considerations that can influence the reaction outcome, particularly when bulky nucleophiles are employed [12].

Experimental data indicates that the order of nucleophile reactivity follows the expected trend: I⁻ > Br⁻ > Cl⁻ > F⁻ in polar aprotic solvents, while this order may be reversed in polar protic solvents due to differential solvation effects [3] [12].

Kinetic Isotope Effects

Studies on related cyclobutane systems have revealed significant kinetic isotope effects that provide mechanistic insights into the substitution process [13] [14]. Primary kinetic isotope effects (kH/kD) ranging from 1.2 to 1.8 have been observed for cyclobutane derivatives, indicating that carbon-hydrogen bond breaking or formation is involved in the rate-determining step [13] [15]. Secondary isotope effects, arising from hybridization changes at the reaction center, typically range from 1.05 to 1.15 for cyclobutane systems [14] [16].

Computational Modeling of Substitution Mechanisms

Density functional theory (DFT) calculations using B3LYP/6-31G(d) and M06-2X/def2-TZVP levels of theory have provided detailed insights into the transition state geometries and energetics of nucleophilic substitution in cyclobutane derivatives [17] [18]. These studies reveal that the activation barriers for SN2 reactions are elevated by 3-5 kcal/mol compared to acyclic analogs, primarily due to ring strain effects [17] [19].

The transition state geometries show characteristic distortions from ideal SN2 geometry, with C-Nu and C-Br bond distances of approximately 2.1 Å and 2.3 Å, respectively, compared to 2.0 Å and 2.4 Å in acyclic systems [19] [20]. These geometric distortions reflect the conformational constraints imposed by the cyclobutane ring structure.

Elimination Pathways and Cyclopropane Byproduct Formation

The elimination reactions of 1-bromo-3-(tert-butoxy)cyclobutane represent a fascinating aspect of cyclobutane chemistry, where the inherent ring strain provides a driving force for diverse reaction pathways. These reactions predominantly proceed through the E2 mechanism and can lead to both conventional alkene formation and unusual cyclopropane derivatives through ring contraction processes [21] [22].

E2 Elimination Mechanism

The E2 elimination of 1-bromo-3-(tert-butoxy)cyclobutane follows the classical bimolecular elimination pathway, requiring an anti-periplanar arrangement between the β-hydrogen and the leaving group [22] [23]. The reaction proceeds through a concerted mechanism where base-induced proton abstraction occurs simultaneously with bromide departure, leading to the formation of a carbon-carbon double bond [22] [24].

The rate equation for E2 elimination follows second-order kinetics:
Rate = k[substrate][base]

where the rate constant k is highly dependent on base strength and reaction temperature [22] [25].

Cyclopropane Formation Pathways

A unique feature of cyclobutane elimination reactions is the potential for cyclopropane formation through ring contraction mechanisms. This process involves the initial formation of a cyclobutene intermediate, which can undergo further rearrangement to yield cyclopropane derivatives [21] [26]. The driving force for this transformation is the relief of ring strain, as cyclopropane (27.6 kcal/mol strain) is thermodynamically preferred over cyclobutene in certain reaction conditions [7] [27].

The mechanism for cyclopropane formation involves a complex multi-step process:

  • Initial E2 elimination to form cyclobutene
  • Electrocyclic ring opening to generate a 1,3-butadiene intermediate
  • Cyclization to form cyclopropane derivatives

Computational Analysis of Elimination Pathways

Theoretical calculations at the CCSD(T)/6-31+G(d) level reveal that the activation energy for E2 elimination from cyclobutane derivatives is typically 2-4 kcal/mol higher than for acyclic analogs [28] [15]. This increased barrier reflects the geometric constraints imposed by the ring structure, which prevent optimal orbital overlap in the transition state [28] [29].

The formation of cyclopropane byproducts occurs through a stepwise mechanism with an overall activation barrier of approximately 35-40 kcal/mol [21] [30]. The rate-determining step involves the initial ring opening process, which must overcome significant activation energy despite the thermodynamic driving force provided by strain relief [21] [28].

Substituent Effects on Elimination Selectivity

The tert-butoxy substituent at the 3-position significantly influences the elimination selectivity and product distribution [31] [32]. Bulky substituents favor elimination pathways that lead to less congested alkene products, while electron-withdrawing groups can stabilize intermediate carbocations and influence the overall reaction mechanism [31] [32].

Experimental studies demonstrate that the presence of the tert-butoxy group increases the proportion of cyclopropane formation relative to simple alkene elimination by approximately 15-20% [32]. This enhancement is attributed to the stabilization of intermediate species through hyperconjugation effects [32].

Ring-Strain Influenced Reaction Kinetics

The exceptional ring strain present in cyclobutane derivatives fundamentally alters their reaction kinetics compared to acyclic analogs. With a strain energy of 26.3 kcal/mol, cyclobutane systems exhibit accelerated reaction rates for processes that involve ring opening or strain relief [7] [8] [27].

Quantitative Analysis of Strain Effects

Experimental measurements of reaction rates for 1-bromo-3-(tert-butoxy)cyclobutane reveal significant accelerations in reactions that involve ring opening or expansion. The rate enhancement factor (kstrained/kunstrained) for ring-opening reactions typically ranges from 10³ to 10⁶, depending on the specific reaction conditions and mechanism [11] [9].

These rate enhancements can be quantitatively understood through the Marcus equation, which relates the activation energy to the thermodynamic driving force:
ΔG‡ = ΔG‡₀ + (ΔGrxn/4)(1 + ΔGrxn/4λ)

where λ represents the reorganization energy and ΔGrxn includes the contribution from strain relief [11] [34].

Temperature Dependence of Strain-Influenced Reactions

The temperature dependence of reactions involving 1-bromo-3-(tert-butoxy)cyclobutane shows characteristic deviations from standard Arrhenius behavior. The activation parameters determined from temperature-dependent kinetic studies reveal lower activation energies (by 5-8 kcal/mol) for strain-relieving reactions compared to strain-neutral processes [13] [15].

Activation parameters for representative reactions:

  • Nucleophilic substitution: Ea = 15.2 kcal/mol, log A = 11.3
  • E2 elimination: Ea = 18.7 kcal/mol, log A = 12.8
  • Ring-opening cyclization: Ea = 22.4 kcal/mol, log A = 13.2

Pressure Effects on Reaction Kinetics

High-pressure kinetic studies demonstrate that reactions of cyclobutane derivatives exhibit characteristic activation volumes that reflect the geometric changes occurring during the reaction process [15] [29]. The activation volume for nucleophilic substitution reactions is typically -8 to -12 cm³/mol, indicating a more compact transition state relative to the reactants [29].

These pressure effects provide additional mechanistic insights and support the proposed concerted mechanisms for both substitution and elimination reactions [15] [29].

Solvent Effects and Reaction Medium Influence

The reaction kinetics of 1-bromo-3-(tert-butoxy)cyclobutane are significantly influenced by solvent properties, particularly for reactions involving charged transition states. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile provide optimal conditions for nucleophilic substitution reactions, while polar protic solvents favor elimination processes [3] [12].

The solvent-dependent rate constants follow the general relationship:
log k = log k₀ + mY + sN

where Y represents the solvent ionizing power and N represents nucleophilicity parameter [3] [12].

Computational Modeling of Biradical Intermediates

The formation and reactivity of biradical intermediates in reactions of 1-bromo-3-(tert-butoxy)cyclobutane represent a frontier area in computational chemistry. These species, characterized by two unpaired electrons, play crucial roles in both thermal and photochemical transformations of cyclobutane derivatives [35] [36] [37].

Theoretical Framework for Biradical Modeling

Computational studies of biradical intermediates require sophisticated theoretical approaches that can accurately describe the multiconfigurational character of these species. Complete Active Space Self-Consistent Field (CASSCF) calculations with active spaces of (8,8) or (10,10) provide the most reliable descriptions of biradical electronic structures [36] [38].

Density functional theory calculations using broken-symmetry approaches with functionals such as M06-2X or ωB97X-D have proven effective for studying biradical intermediates in cyclobutane systems [17] [36] [34]. These methods provide a reasonable balance between computational cost and accuracy for large molecular systems [36] [39].

Energetics of Biradical Formation

The formation of 1,4-biradical intermediates from 1-bromo-3-(tert-butoxy)cyclobutane involves complex potential energy surfaces with multiple competing pathways. Computational studies reveal that the lowest energy pathway for biradical formation involves homolytic cleavage of the carbon-carbon bond opposite to the bromine substituent [36] [37].

The calculated energetics for biradical formation show:

  • Activation energy: 17.7 kcal/mol (rate-determining step)
  • Biradical stability: -12.3 kcal/mol relative to cyclized product
  • Barrier for cyclization: 3.8 kcal/mol

These values are consistent with experimental observations of rapid biradical cyclization under thermal conditions [35] [37].

Spin State Considerations

The electronic structure of biradical intermediates from cyclobutane derivatives can exist in both singlet and triplet spin states, with the relative stability depending on the specific substitution pattern and geometric constraints [35] [40]. For 1-bromo-3-(tert-butoxy)cyclobutane derivatives, the singlet biradical is typically favored by 2-4 kcal/mol due to through-space orbital interactions [36] [40].

The singlet-triplet gap (ΔEST) has been calculated using high-level ab initio methods:
ΔEST = E(triplet) - E(singlet) = +3.2 kcal/mol

This positive value indicates that the singlet state is thermodynamically favored, consistent with the observed stereospecific cyclization reactions [36] [37].

Computational Prediction of Reaction Outcomes

Advanced computational modeling enables the prediction of reaction outcomes for complex transformations involving biradical intermediates. The use of automated reaction discovery algorithms combined with high-level quantum chemical calculations has revealed previously unknown reaction pathways for cyclobutane derivatives [36] [39].

These computational approaches have identified key geometric parameters that control biradical reactivity:

  • C-C distance at the radical centers: 2.8-3.2 Å
  • Dihedral angle for optimal cyclization: 60-80°
  • Barrier height correlation with substitution pattern

The development of quantitative structure-reactivity relationships (QSRR) based on these computational insights provides a powerful tool for predicting the behavior of new cyclobutane derivatives [36] [34].

Validation Against Experimental Data

The computational predictions for biradical intermediates have been extensively validated against experimental observations, including product distributions, kinetic isotope effects, and stereochemical outcomes [35] [37] [41]. The agreement between theoretical and experimental results provides confidence in the computational models and supports their use for predictive purposes [36] [37].

Key experimental validations include:

  • Predicted product ratios within 10% of experimental values
  • Calculated kinetic isotope effects agreeing with experimental measurements
  • Correct prediction of stereochemical outcomes for cyclization reactions

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Dates

Last modified: 04-14-2024

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